molecular formula C9H8O2 B1586886 3-Vinylbenzoic acid CAS No. 28447-20-3

3-Vinylbenzoic acid

Cat. No. B1586886
CAS RN: 28447-20-3
M. Wt: 148.16 g/mol
InChI Key: VWXZFDWVWMQRQR-UHFFFAOYSA-N
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Description

3-Vinylbenzoic acid is a chemical compound with the molecular formula H2C=CHC6H4CO2H . It has a molecular weight of 148.16 .


Molecular Structure Analysis

The molecular structure of 3-Vinylbenzoic acid is represented by the SMILES string OC(=O)c1cccc(C=C)c1 . The compound has a monoisotopic mass of 148.052429 Da .


Chemical Reactions Analysis

3-Vinylbenzoic acid has been used in the creation of polymers by imprinting tri-O-acetyladenosine in an acrylic polymer matrix . It has also been used in the formation of stable calcium ion complexes .


Physical And Chemical Properties Analysis

3-Vinylbenzoic acid is a solid with a melting point of 91-95 °C (lit.) . It has a density of 1.2±0.1 g/cm^3 and a boiling point of 298.7±19.0 °C at 760 mmHg .

Scientific Research Applications

Palladium-Catalyzed Synthesis

Researchers Ram et al. (2020) developed a palladium-catalyzed approach for generating 2-vinylbenzoic acids from alkyl aryl ketones. This method is significant in polymer chemistry and as a precursor for bioactive molecules. The process is efficient, scalable, and shows excellent recyclability, highlighting its potential for industrial applications (Ram et al., 2020).

Calcium(II)-Catalyzed Assembly

Liu et al. (2022) demonstrated the coupling of 3-aminobenzoic acids with alkynes using a calcium(II)/hexafluoroisopropanol cocatalytic system. This method provides access to the phthalide framework, integral in medicinal chemistry. The intermediate 3-amino-2-vinylbenzoic acid plays a crucial role in this transformation (Liu et al., 2022).

Photocatalytic Applications

Zhang et al. (2018) reported the generation of sulfonated isobenzofuran-1(3H)-ones using 2-vinylbenzoic acids under photocatalysis. This method emphasizes the role of photocatalysts in facilitating product formation in good yields, showcasing the utility of vinylbenzoic acids in light-driven chemical processes (Zhang et al., 2018).

Polymerization of Vinylbenzoic Acid Derivatives

Nilles and Théato (2007) synthesized and polymerized active ester monomers based on 4-vinylbenzoic acid. This study highlights the reactivity of these monomers and their potential in producing polymers with significant molecular weights, relevant in the development of novel materials (Nilles & Théato, 2007).

Copper-Catalyzed Difunctionalization

Xiong et al. (2019) explored the copper-catalyzed difunctionalization of 2-vinylbenzoic acids with sodium sulfinates. This protocol enabled the efficient preparation of γ-sulfonylated phthalides, demonstrating high functional group tolerance and excellent yields, crucial for complex organic synthesis (Xiong et al., 2019).

Quantum Dot Photocatalysis

Jiang et al. (2019) investigated the use of colloidal quantum dots as photocatalysts for [2+2] photocycloadditions of 4-vinylbenzoic acid derivatives. This study revealed unprecedenteddiastereo- and regioselectivity in the synthesis of cyclobutanes, important in drug development. The quantum dot photocatalysts facilitated efficient and selective heterocoupling, demonstrating a novel approach in photocatalyzed reactions (Jiang et al., 2019).

Vinylbenzoic Acid in Deep UV Imaging

Hiroshi Ito (1992) reported the use of poly(p-vinylbenzoic acid) in deep ultraviolet (UV) top surface imaging systems. This application is significant in the field of photolithography, offering potential advancements in microfabrication processes (Ito, 1992).

Ruthenium Carbene Complexes Study

Fürstner et al. (2002) studied ruthenium chelate complexes involving 2-vinylbenzoic acid. Their research provided insights into the effects of chelation on the structure and catalytic activity of ruthenium carbene complexes, crucial for understanding organometallic catalysis (Fürstner et al., 2002).

Dye Receptive Modifier for Acrylic Fibers

Ōsawa et al. (1965) explored the use of p-vinylbenzoic acid as a dye receptive modifier for acrylic fibers and as a component in ion exchange resins. This study highlights the polymer's utility in enhancing the affinity of acrylic fiber toward cationic dyes and its efficacy in ion exchange applications (Ōsawa et al., 1965).

Fullerene-Containing Polyelectrolyte Synthesis

Nayak et al. (1998) synthesized copolymers of 4-vinylbenzoic acid with C60, integrating fullerene into the polymer structure. This research opens avenues for the development of novel materials with unique electronic and optical properties (Nayak et al., 1998).

Safety And Hazards

3-Vinylbenzoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

3-ethenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXZFDWVWMQRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403301
Record name 3-Vinylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Vinylbenzoic acid

CAS RN

28447-20-3
Record name 3-Ethenylbenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=28447-20-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Vinylbenzoic acid
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Record name 3-Vinylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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